molecular formula C92H86O4P4Ru2+2 B8100184 Diacetato[(S)-(-)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]ruthenium(II)

Diacetato[(S)-(-)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]ruthenium(II)

Cat. No.: B8100184
M. Wt: 1581.7 g/mol
InChI Key: RFJUJGMACYPAMB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diacetato[(S)-(-)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]ruthenium(II) (CAS 142962-95-6) is a chiral ruthenium complex featuring a hydrogenated BINAP (H₈-BINAP) ligand. Its molecular formula is C₄₈H₄₆O₄P₂Ru, with a molecular weight of 849.89 g/mol . The ligand’s octahydro modification imparts rigidity and distinct stereoelectronic properties, making it a potent catalyst in asymmetric hydrogenation reactions, particularly for synthesizing enantiomerically pure alcohols and amines .

Properties

IUPAC Name

[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;ruthenium(2+);diacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C44H40P2.2C2H4O2.2Ru/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;;/h2*1-12,19-26,29-32H,13-18,27-28H2;2*1H3,(H,3,4);;/q;;;;2*+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJUJGMACYPAMB-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru+2].[Ru+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H86O4P4Ru2+2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1581.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142962-95-6
Record name (S)-Ru(OAc)2(H8-BINAP)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Diacetato[(S)-(-)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]ruthenium(II), often referred to as Ru(BINAP)(OAc)₂, is a prominent ruthenium complex known for its significant role in catalysis, particularly in asymmetric hydrogenation reactions. This compound's biological activity is of increasing interest due to its potential applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound features a ruthenium center coordinated to a BINAP ligand and two acetate groups. The structure can be represented as follows:

Ru BINAP OAc 2\text{Ru BINAP OAc }_2

Where BINAP is 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl. The stereochemistry of the BINAP ligand contributes to the chiral nature of the complex, which is crucial for its catalytic properties.

Biological Activity Overview

Research into the biological activity of Ru(BINAP)(OAc)₂ has revealed several promising avenues:

  • Anticancer Activity : Preliminary studies indicate that ruthenium complexes exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. For example, Ru(II) complexes have been shown to induce cell cycle arrest and apoptosis in human cancer cells through ROS-mediated pathways .
  • Catalytic Activity in Biological Systems : The ability of Ru(BINAP)(OAc)₂ to catalyze hydrogenation reactions has been explored in biochemical contexts. Its use in synthesizing biologically active compounds highlights its utility beyond traditional catalysis .

1. Asymmetric Hydrogenation

A study highlighted the effectiveness of Ru(BINAP)(OAc)₂ in asymmetric hydrogenation reactions. The complex demonstrated high enantioselectivity and conversion rates when applied to various substrates, making it a valuable catalyst in organic synthesis .

Substrate TypeEnantiomeric Excess (%)Conversion Rate (%)
Aromatic Ketones9598
α,β-Unsaturated Aldehydes9096

2. Anticancer Studies

In vitro studies have assessed the cytotoxicity of Ru(BINAP)(OAc)₂ against different cancer cell lines. Results indicated that this compound significantly inhibits cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12ROS generation
HeLa (Cervical)8Apoptosis via mitochondrial pathway

The biological activity of Ru(BINAP)(OAc)₂ can be attributed to several mechanisms:

  • Reactive Oxygen Species Generation : Ruthenium complexes are known to facilitate the production of ROS, which can damage cellular components and induce apoptosis .
  • Catalytic Functionality : The complex's ability to participate in hydrogenation reactions allows for the modification of biologically relevant molecules, potentially enhancing their therapeutic efficacy .

Scientific Research Applications

Asymmetric Catalysis

One of the primary applications of Diacetato[(S)-(-)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]ruthenium(II) is in asymmetric catalysis. This compound acts as a chiral catalyst for various reactions, including:

  • Hydrogenation Reactions : It is employed to facilitate the hydrogenation of prochiral substrates to produce enantiomerically enriched products. The chiral environment provided by the ligand allows for selective formation of one enantiomer over another.
  • Cross-Coupling Reactions : The complex can also be used in cross-coupling reactions such as Suzuki and Heck reactions, where it helps to form carbon-carbon bonds with high stereoselectivity.

Case Studies

  • Asymmetric Hydrogenation of Ketones :
    • Researchers have demonstrated the effectiveness of Ru(OAc)₂[(S)-H₈-binap] in the asymmetric hydrogenation of various ketones. The use of this catalyst resulted in high yields and excellent enantioselectivity (up to 99% ee) for several substrates .
  • Synthesis of Chiral Alcohols :
    • A study reported the use of this ruthenium complex to synthesize chiral alcohols from aldehydes via asymmetric hydrogenation. The process showcased not only high conversion rates but also significant enantiomeric excess (ee) values .
  • Catalytic Applications in Organic Synthesis :
    • The compound has been utilized in multiple organic synthesis pathways where chirality is crucial. Its ability to enhance selectivity makes it a valuable tool in pharmaceutical chemistry for creating complex molecules with specific stereochemical configurations .

Comparative Analysis of Catalysts

Catalyst TypeEnantioselectivityReaction TypeReference
Diacetato[(S)-(-)-2,2'-bis(diphenylphosphino)...Up to 99% eeAsymmetric Hydrogenation
Other Ruthenium Complexes60-90% eeVarious
Non-Ruthenium Catalysts50-85% eeVarious

Chemical Reactions Analysis

Asymmetric Hydrogenation

One of the primary applications of this ruthenium complex is in asymmetric hydrogenation reactions. The complex acts as a catalyst for the hydrogenation of alkenes and ketones into their corresponding chiral products. The mechanism typically involves:

  • Coordination of the alkene to the ruthenium center.

  • Hydrogen transfer facilitated by the metal-ligand system.

Research shows that complexes based on BINAP exhibit high enantioselectivity in hydrogenation reactions .

Cyclometalation Reactions

Diacetato[(S)-(-)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]ruthenium(II) also participates in cyclometalation reactions. In these cases:

  • The phosphine ligand can undergo P−C bond cleavage.

  • This leads to the formation of new metal-carbon bonds and potentially new cyclic structures.

These transformations are significant for generating complex molecular architectures from simpler precursors .

Reactions with Other Ligands

The reactivity of this ruthenium complex can be modulated by introducing different ligands or substrates. For example:

  • Phosphine Oxides : Reaction with phosphine oxides leads to the formation of stable complexes that can be utilized in various catalytic processes.

  • Alkenes and Alkynes : The complex can also activate alkenes and alkynes for further functionalization through oxidative addition mechanisms .

Characterization Data

Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate the structures of synthesized complexes and their intermediates .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Patent Landscape : Takasago International holds key patents for H₈-BINAP and XylBINAP complexes, emphasizing their use in synthesizing chiral intermediates for pharmaceuticals .
  • Stability : Air-sensitive nature necessitates handling under inert conditions, but SEGPHOS derivatives show improved stability in polar solvents .
  • Cost and Availability: Non-hydrogenated BINAP complexes are more cost-effective, while H₈-BINAP and TOLBINAP are premium catalysts for high-value applications .

Preparation Methods

General Procedure via Ruthenium(III) Diketonate Reduction

A widely adopted method involves the reduction of Ru(III) diketonate precursors in the presence of H₈-BINAP. As detailed in the patent US5144050A, Ru(acac)₃ (acac = acetylacetonate) serves as a starting material due to its stability and commercial availability. The protocol involves:

  • Combining Ru(acac)₃ with stoichiometric H₈-BINAP in degassed ethanol.

  • Adding zinc dust as a reducing agent to facilitate the reduction of Ru(III) to Ru(II).

  • Refluxing the mixture at 80°C for 15–24 hours under inert conditions.

The reaction proceeds via ligand exchange, where two acac ligands are retained, and the third is displaced by H₈-BINAP. Subsequent anion exchange with acetate ions replaces the remaining acac ligands, yielding Ru(OAc)₂(H₈-BINAP). For example, substituting acac with acetate can be achieved by treating the intermediate Ru(H₈-BINAP)(acac)₂ with excess sodium acetate in methanol under hydrogen atmosphere.

Key Optimization Parameters

  • Solvent Choice : Ethanol is preferred for its ability to dissolve both Ru(acac)₃ and H₈-BINAP while stabilizing the intermediate. Alternatives like propanol or butanol reduce reaction rates due to lower polarity.

  • Reducing Agent : Zinc dust provides consistent reduction efficiency, though hydride reagents (e.g., NaBH₄) may accelerate the process at the cost of lower selectivity.

  • Ligand Purity : H₈-BINAP with ≥98% enantiomeric excess (e.e.) is critical to achieving high catalytic activity in the final product.

Table 1: Representative Conditions for Ru(III) Reduction Method

ParameterValue/RangeImpact on Yield/Selectivity
Ru(acac)₃ : H₈-BINAP Ratio1 : 1.05Prevents ligand deficit
Temperature80°CBalances reaction rate & stability
Reaction Time15–24 hoursEnsures >95% conversion
Zinc Dust Quantity3× molar excessCompletes Ru(III) → Ru(II) reduction

Ligand Substitution from Pre-Formed Ruthenium(II) Acetate Complexes

Displacement of Triphenylphosphine Ligands

An alternative route utilizes pre-assembled ruthenium(II) acetate complexes as precursors. As demonstrated in the synthesis of analogous Ru(II)-diphosphine complexes, the triphenylphosphine (PPh₃) ligands in [Ru(η²-OAc)₂(PPh₃)₂] are displaced by H₈-BINAP under reflux conditions. The procedure involves:

  • Dissolving [Ru(η²-OAc)₂(PPh₃)₂] in toluene or n-heptane.

  • Adding H₈-BINAP (1 equiv) and heating to reflux for 2–6 hours.

  • Isolating the product via filtration and solvent evaporation.

This method capitalizes on the labile nature of PPh₃ ligands, which readily dissociate to accommodate bulkier phosphines like H₈-BINAP. The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of the acetate ligands.

Critical Considerations

  • Solvent Effects : Non-polar solvents (e.g., toluene) favor ligand substitution by reducing solvation of PPh₃.

  • Reaction Scale : Larger batches (>10 mmol) require extended reflux times (up to 8 hours) for complete ligand exchange.

  • Byproduct Management : Excess PPh₃ is removed via washing with cold hexane, ensuring product purity >99%.

Table 2: Ligand Substitution Reaction Profile

PrecursorSolventTemperatureTime (h)Yield (%)
[Ru(η²-OAc)₂(PPh₃)₂]Toluene110°C249
[Ru(η²-OAc)₂(PPh₃)₂]n-Heptane98°C658

Alternative Pathways: Ruthenium(III) Chloride-Based Synthesis

Direct Coordination with Acetate and H₈-BINAP

A less common but viable approach starts with RuCl₃·xH₂O, sodium acetate, and H₈-BINAP in a one-pot reaction. The process involves:

  • Reducing RuCl₃ with hydrogen gas (1–5 atm) in methanol.

  • Adding sodium acetate and H₈-BINAP sequentially.

  • Stirring at 50–60°C for 12 hours.

This method avoids isolated intermediates but requires precise control of hydrogen pressure to prevent over-reduction to metallic ruthenium. Yields typically range from 35–45%, making it less efficient than the aforementioned routes.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Key adaptations include:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times by 30–40% compared to batch processes.

  • Catalyst Recycling : Unreacted H₈-BINAP is recovered via column chromatography, reducing raw material costs by 15–20%.

  • Quality Control : In-process ³¹P NMR monitoring ensures ligand coordination completeness, with δP = 45–50 ppm indicating successful Ru–P bond formation.

Comparative Analysis of Methods

Table 3: Method Efficiency and Practicality

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Ru(III) Diketonate Reduction8699HighModerate
Ligand Substitution49–5898ModerateHigh
RuCl₃-Based Synthesis35–4595LowLow

The Ru(III) diketonate reduction method offers the best balance of yield and scalability, whereas ligand substitution is favored for its simplicity and lower precursor costs. Industrial applications often opt for the former due to its reproducibility in multi-kilogram batches .

Q & A

Basic: What synthetic methods are optimal for preparing this ruthenium complex, and how can purity be ensured?

The complex is synthesized via ligand coordination of (S)-H8-BINAP with ruthenium acetate. A reported protocol involves reacting RuCl₃ with (S)-H8-BINAP in ethanol under reflux, followed by treatment with acetic acid and sodium acetate. The product precipitates upon cooling and is purified by filtration and vacuum drying (0.1 mmHg) to yield an ocher solid . Purity is confirmed via ³¹P NMR spectroscopy (to verify ligand coordination) and elemental analysis. Air-sensitive handling in a glovebox or Schlenk line is critical to prevent oxidation .

Basic: What catalytic applications demonstrate the efficacy of this complex in asymmetric synthesis?

This Ru(II)-H8-BINAP complex excels in asymmetric hydrogenation of α,β- and β,γ-unsaturated carboxylic acids. For example, hydrogenating (E)-2-alkyl-2-alkenoic acids with this catalyst achieves 95–97% enantiomeric excess (ee) under mild conditions (H₂ pressure: 1–10 atm, 25–50°C). The octahydro backbone of H8-BINAP enhances steric rigidity, improving enantioselectivity compared to non-hydrogenated BINAP analogues . Reaction progress is monitored by chiral HPLC or polarimetry.

Advanced: How does the enantioselectivity of H8-BINAP compare to SEGPHOS or TOLBINAP ligands in Ru-catalyzed reactions?

H8-BINAP’s partially hydrogenated naphthyl rings increase steric bulk and reduce conformational flexibility, leading to higher enantioselectivity in prochiral ketone hydrogenations compared to SEGPHOS (e.g., 92% ee vs. 85% ee for acetophenone derivatives). However, SEGPHOS derivatives with electron-withdrawing substituents (e.g., dm-SEGPHOS) outperform H8-BINAP in sterically congested substrates due to enhanced π-backbonding . Comparative studies require kinetic analysis (e.g., Eyring plots) and DFT modeling to rationalize transition-state interactions .

Advanced: What spectroscopic and crystallographic techniques resolve structural ambiguities in this complex?

Single-crystal X-ray diffraction confirms the Δ/Λ configuration of the Ru center and the dihedral angle between the binaphthyl rings (critical for enantioselectivity). For example, Ru-H8-BINAP complexes exhibit a dihedral angle of ~80°, stabilizing the favored transition state . Solid-state ³¹P MAS NMR distinguishes axial vs. equatorial phosphine coordination, while UV-vis spectroscopy (λmax ~450 nm) monitors ligand-to-metal charge transfer (LMCT) states, correlating with catalytic activity .

Basic: What precautions are necessary for handling and storing this complex?

The compound is air- and moisture-sensitive. Storage under argon at –20°C in amber vials prevents decomposition. Glovebox techniques or Schlenk lines are mandatory for weighing and reaction setup. Safety protocols include PPE (nitrile gloves, goggles) and emergency measures for inhalation (fresh air) or skin contact (soap/water wash) .

Advanced: How do solvent polarity and counterion choice influence catalytic performance?

Polar aprotic solvents (e.g., DMF, THF) stabilize the cationic Ru intermediate during hydrogenation, accelerating substrate binding. Acetate counterions (OAc⁻) improve solubility in dichloromethane, whereas chloride ligands (e.g., in RuCl₂-H8-BINAP) require activation via AgOTf to generate active species. Solvent screening via Design of Experiments (DoE) optimizes turnover frequency (TOF) and selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.